2,4-difluoro-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
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Description
The compound “2,4-difluoro-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide” is a complex organic molecule that contains several important functional groups and structural motifs. It includes a thiophene ring, a 1,2,4-triazolo[4,3-b]pyridazine ring, and a benzamide group . Thiophene and its derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . Similarly, 1,2,4-triazolo[4,3-b]pyridazine derivatives have been reported to exhibit various pharmacological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a specific functional group or structural motif. While the exact synthetic route would depend on various factors, it would likely involve the formation of the thiophene and 1,2,4-triazolo[4,3-b]pyridazine rings through heterocyclization reactions . The benzamide group could potentially be introduced through a subsequent step involving the reaction of an appropriate amine with a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiophene ring, a 1,2,4-triazolo[4,3-b]pyridazine ring, and a benzamide group. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom . The 1,2,4-triazolo[4,3-b]pyridazine ring is a fused ring system containing three nitrogen atoms . The benzamide group consists of a benzene ring attached to an amide functional group .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the presence of its various functional groups and structural motifs. For instance, the thiophene ring might undergo electrophilic aromatic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions . The 1,2,4-triazolo[4,3-b]pyridazine ring might also exhibit unique reactivity due to the presence of multiple nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the thiophene ring could contribute to its solubility in organic solvents . The presence of multiple nitrogen atoms in the 1,2,4-triazolo[4,3-b]pyridazine ring could potentially influence its basicity .Safety And Hazards
The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, its reactivity, and its biological activity. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid exposure and minimize risk .
Future Directions
Given the wide range of biological activities exhibited by thiophene and 1,2,4-triazolo[4,3-b]pyridazine derivatives, this compound could potentially be of interest in the field of medicinal chemistry . Future research could involve further investigation of its biological activity, optimization of its synthesis, and exploration of its potential therapeutic applications.
properties
IUPAC Name |
2,4-difluoro-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N5OS/c23-14-6-7-16(17(24)12-14)22(30)25-15-4-1-3-13(11-15)18-8-9-20-26-27-21(29(20)28-18)19-5-2-10-31-19/h1-12H,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHOJLLRVGVGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)F)F)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide |
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